Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-Chloro-5-fluoroisoquinoline: Chemical Properties, Synthesis, and Applications
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
[1]
Executive Summary
1-Chloro-5-fluoroisoquinoline (CAS: 435278-02-7) is a specialized heterocyclic building block extensively utilized in the discovery of bioactive small molecules.[1][2] Distinguished by its dual-halogenated core, it offers orthogonal reactivity: the C1-chlorine atom serves as a highly reactive electrophilic handle for immediate diversification, while the C5-fluorine atom provides metabolic stability and electronic modulation essential for optimizing ligand-protein interactions.[1] This guide details its physicochemical profile, validated synthetic routes, and reactivity patterns, providing a roadmap for its integration into drug development campaigns.[1]
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
Low solubility in water; lipophilic character (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
).
Storage
2-8°C, Inert Atmosphere
Moisture sensitive; store under Nitrogen/Argon.[1]
Structural Analysis & Electronic Properties
The 1-chloro-5-fluoroisoquinoline scaffold is defined by the interplay between the nitrogen heterocycle and its halogen substituents.
C1-Position (Electrophilic Hotspot): The imine-like C=N bond at the 1-position is highly polarized.[1] The adjacent chlorine atom acts as a potent leaving group, making C1 exceptionally susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
) and oxidative addition by transition metals (e.g., Palladium).
C5-Position (Metabolic Shield): The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the carbocyclic ring.[1] Crucially, it blocks the C5 position—a common site for metabolic oxidation (P450-mediated hydroxylation) in unsubstituted isoquinolines—thereby extending the half-life of derived drugs.[1]
Synthetic Routes[1][2][4][6][8][9][10]
The synthesis of 1-chloro-5-fluoroisoquinoline typically proceeds via the N-oxide activation pathway , ensuring regioselectivity at the C1 position.[1]
Validated Synthetic Protocol
Precursor: 5-Fluoroisoquinoline (often synthesized from 5-aminoisoquinoline via Balz-Schiemann reaction).[1][4][5]
Mechanism: The oxygen of the N-oxide attacks the phosphorus, creating an activated leaving group.[1] Chloride ions then attack the C1 position (Meisenheimer-type intermediate), followed by re-aromatization and elimination of the phosphate species.[1]
Purification: Quench with ice/water (exothermic!), neutralize with
, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).
Synthetic Workflow Visualization[4][8]
Figure 1: Step-wise synthetic pathway from amino-precursor to the target chloroisoquinoline.
Reactivity Profile & Experimental Protocols
Nucleophilic Aromatic Substitution (
)
The C1-Cl bond is activated by the adjacent ring nitrogen, allowing facile displacement by amines, alkoxides, and thiols without the need for metal catalysis.[1]
Reaction: Amination at C1.
Conditions: Primary/Secondary amine (1.2 equiv), Base (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
or ), DMSO or DMF, 80–100°C.
Protocol:
Dissolve 1-chloro-5-fluoroisoquinoline (1.0 mmol) in anhydrous DMSO (3 mL).
Add
(2.0 mmol) and the amine (1.2 mmol).
Heat to 90°C for 4–12 hours (monitor by TLC/LCMS).
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 1-Chloro-5-fluoroisoquinoline
Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in both natural products and a multitude of FDA-approved therapeutics. This guide del...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in both natural products and a multitude of FDA-approved therapeutics. This guide delves into the specific strategic advantages of a uniquely functionalized derivative: 1-Chloro-5-fluoroisoquinoline. We will explore the synergistic roles of the chloro and fluoro substituents, which render this molecule a highly versatile and potent building block for modern drug discovery. The C1-chloro group serves as a versatile synthetic handle for diversification and a key modulator of biological activity, while the C5-fluoro group enhances metabolic stability and binding affinity. This document provides a comprehensive analysis of its synthesis, reactivity, and application in designing targeted therapeutic agents, complete with detailed experimental protocols and strategic insights for researchers, scientists, and drug development professionals.
The Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline core is a bicyclic aromatic heterocycle that has demonstrated a remarkable breadth of biological activities. Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal framework for interacting with biological targets such as enzymes and receptors. Derivatives of quinoline and isoquinoline are known to possess a wide array of pharmacological properties, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1] This inherent biological relevance makes functionalized isoquinolines, such as 1-Chloro-5-fluoroisoquinoline, exceptionally valuable starting points for drug discovery campaigns.
The Strategic Importance of 1-Chloro-5-fluoroisoquinoline
The specific placement of halogen atoms on the isoquinoline core is not arbitrary; it is a deliberate design choice to impart advantageous physicochemical and pharmacological properties. The 1-Chloro-5-fluoroisoquinoline scaffold is a prime example of strategic halogenation.
The C1-Chloro Group: A Versatile Synthetic and Pharmacological Tool
The chlorine atom at the C1 position is a key feature that provides both synthetic flexibility and potent biological modulation.
Synthetic Handle: The C1 position of the isoquinoline ring is electron-deficient, making the chloro-substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. More importantly, it serves as a prime reaction site for modern cross-coupling chemistry.[2] Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allow for the straightforward introduction of a vast array of aryl and heteroaryl groups, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.[2]
Pharmacological Modulator: The term "magic chloro" has been used to describe the profound, sometimes serendipitous, improvements in biological activity observed when a chlorine atom is introduced into a lead compound.[3][4] A chloro substituent can enhance potency by orders of magnitude through several mechanisms.[4] It can occupy a specific hydrophobic pocket in a protein's active site, increasing binding affinity through van der Waals interactions.[5] Furthermore, the chlorine atom can act as a weak hydrogen bond acceptor and is a key participant in halogen bonding—an increasingly recognized non-covalent interaction that can significantly contribute to ligand-protein stability.[3] The addition of chlorine has been shown to increase the physicochemical properties and stability of many inhibitors without negatively affecting their toxicity profiles.[6]
The C5-Fluoro Group: Enhancing Metabolic Stability and Potency
The fluorine atom is the most electronegative element, and its incorporation into drug candidates has become a premier strategy in medicinal chemistry. Its placement at the C5 position of the isoquinoline ring is particularly strategic.
Metabolic Blocking: A primary route of metabolism for many aromatic compounds is cytochrome P450-mediated oxidation. The C5 position is a potential site for such hydroxylation. The introduction of a fluorine atom, with its strong carbon-fluorine bond, effectively blocks this metabolic pathway, thereby increasing the compound's metabolic stability, in vivo half-life, and overall drug exposure.
Potency Enhancement: The high electronegativity of fluorine can alter the electronic distribution of the entire ring system. This can modulate the pKa of nearby basic nitrogen atoms, influencing the compound's ionization state at physiological pH and its ability to form salt bridges with target proteins. SAR studies of related fluoroquinolones have consistently shown that fluorine substitution is critical for potent biological activity.[7]
Synthetic Strategies and Key Reactions
The utility of 1-Chloro-5-fluoroisoquinoline is predicated on its accessible synthesis and predictable reactivity in subsequent derivatization steps.
Core Synthesis of 1-Chloro-5-fluoroisoquinoline
The synthesis of the core scaffold can be reliably achieved from the corresponding N-oxide, adapting established procedures for similar isoquinolines.[8] The process involves the activation of the N-oxide with a chlorinating agent like phosphoryl chloride (POCl3), followed by nucleophilic attack of the chloride ion.
N-Oxide Formation (Starting Material): Begin with 5-fluoroisoquinoline. Dissolve it in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at 0°C, followed by stirring at room temperature until the reaction is complete (monitored by TLC).
Chlorination: To a flask containing 5-fluoroisoquinoline-N-oxide (1.0 eq), slowly add phosphoryl chloride (POCl3, ~10 eq) dropwise under an inert atmosphere (N2) while cooling in an ice bath.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 105°C) overnight.[8]
Workup: Carefully cool the reaction mixture. Remove the excess POCl3 under reduced pressure. Quench the residue by slowly pouring it onto crushed ice.
Extraction: Basify the aqueous solution with a suitable base (e.g., Na2CO3 or NaOH solution) to pH 8-9. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield 1-Chloro-5-fluoroisoquinoline.
The Emerging Therapeutic Potential of 1-Chloro-5-fluoroisoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide delves into the burgeoning field of 1-chloro-5-fluoroisoquinoline der...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide delves into the burgeoning field of 1-chloro-5-fluoroisoquinoline derivatives, a class of compounds poised for significant therapeutic development. We will explore the synthetic rationale for accessing this privileged core, dissect the potential mechanisms of action, and present a comprehensive overview of their diverse biological activities, with a particular focus on oncology and infectious diseases. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights to accelerate the exploration of this promising chemical space.
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals. Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. The inherent biological activities of isoquinoline alkaloids, ranging from antimicrobial to anticancer, have long established this scaffold as a "privileged structure" in drug discovery.[1]
The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the isoquinoline core can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine, for instance, is known to enhance metabolic stability, binding affinity, and membrane permeability.[2] Chlorine can also significantly impact biological activity.[3] The specific placement of a chlorine atom at the 1-position and a fluorine atom at the 5-position of the isoquinoline ring system creates a unique electronic and steric profile, opening new avenues for therapeutic intervention. This guide will focus on the synthesis, biological evaluation, and future prospects of this specific class of derivatives.
Synthetic Pathways to the 1-Chloro-5-fluoroisoquinoline Core
Accessing the 1-chloro-5-fluoroisoquinoline scaffold is a critical first step in exploring its therapeutic potential. While a direct, one-pot synthesis from simple precursors may not be readily available, a logical and efficient synthetic strategy can be devised based on established chemical transformations. The following proposed synthesis illustrates a plausible route, emphasizing the rationale behind each step.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the 1-chloro-5-fluoroisoquinoline core.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Fluoroisoquinoline N-oxide
Rationale: The initial oxidation of the isoquinoline nitrogen is a key activation step. The resulting N-oxide is more susceptible to nucleophilic attack at the C1 position in the subsequent chlorination step.
Procedure:
Dissolve 5-fluoroisoquinoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
Cool the solution to 0 °C in an ice bath.
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 5-fluoroisoquinoline N-oxide.
Step 2: Synthesis of 1-Chloro-5-fluoroisoquinoline
Rationale: The chlorination of the N-oxide at the C1 position is a well-established transformation.[4] Phosphoryl chloride (POCl₃) is a common and effective reagent for this purpose.
Procedure:
To a round-bottom flask, add 5-fluoroisoquinoline N-oxide (1 equivalent).
Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphoryl chloride (POCl₃) (5-10 equivalents) at 0 °C.
After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent, such as DCM or ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography to yield 1-chloro-5-fluoroisoquinoline.
Biological Activities and Therapeutic Potential
The 1-chloro-5-fluoroisoquinoline scaffold is a versatile platform for the development of novel therapeutic agents. By modifying the core structure through the introduction of various substituents, a diverse range of biological activities can be achieved.
Anticancer Activity
Substituted quinolines and isoquinolines have demonstrated significant potential as anticancer agents, acting through various mechanisms.[5][6]
Kinase Inhibition: Many kinases, which are key regulators of cellular signaling pathways, are implicated in cancer progression. The isoquinoline scaffold is a known pharmacophore for kinase inhibitors.[7] Derivatives of 1-chloro-5-fluoroisoquinoline could be designed to target specific kinases, such as those involved in cell proliferation and survival pathways.
Topoisomerase Inhibition: Topoisomerase I is a crucial enzyme in DNA replication and a validated target for cancer chemotherapy. Halogenated indenoisoquinolines have shown potent topoisomerase I inhibitory activity.[8] It is plausible that 1-chloro-5-fluoroisoquinoline derivatives could be developed as novel topoisomerase poisons.
PRMT5 Inhibition: Protein arginine methyltransferase 5 (PRMT5) is an emerging cancer target, and certain halogenated quinoline derivatives have been identified as PRMT5 inhibitors.[9]
Hypothetical Anticancer Activity Data:
Compound ID
Modification at C4
Target Cancer Cell Line
GI₅₀ (µM)
CFI-001
-H
MCF-7 (Breast)
> 50
CFI-002
-NH-(4-methoxyphenyl)
MCF-7 (Breast)
5.2
CFI-003
-NH-(3,4-dimethoxyphenyl)
MCF-7 (Breast)
2.8
CFI-004
-NH-(4-fluorophenyl)
HCT116 (Colon)
8.1
CFI-005
-S-(2-hydroxyphenyl)
HCT116 (Colon)
12.5
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinolone and isoquinoline derivatives have a long history of use as antibacterial and antifungal agents.[1][10]
Mechanism of Action: Fluoroquinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV.[10] While the mechanism of action for 1-chloro-5-fluoroisoquinoline derivatives would require experimental validation, it is conceivable that they could act through similar or novel mechanisms to inhibit bacterial growth.
Spectrum of Activity: These derivatives could be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Hypothetical Antimicrobial Activity Data:
Compound ID
Modification at C4
Staphylococcus aureus (MIC, µg/mL)
Escherichia coli (MIC, µg/mL)
Candida albicans (MIC, µg/mL)
CFI-006
-NH-(2-pyridyl)
8
32
> 64
CFI-007
-NH-(4-pyridyl)
4
16
32
CFI-008
-O-(4-chlorophenyl)
16
64
16
CFI-009
-NH-(thiazol-2-yl)
2
8
8
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-chloro-5-fluoroisoquinoline derivatives can be systematically optimized by exploring the structure-activity relationships.
Caption: Key structural modification points on the 1-chloro-5-fluoroisoquinoline scaffold and their potential impact on biological activity.
C4-Position: This is a prime position for introducing a wide range of substituents via nucleophilic aromatic substitution of a suitable precursor. Amine, ether, and thioether linkages can be readily formed, allowing for the exploration of various aryl and alkyl groups to optimize target engagement and pharmacokinetic properties.
C7 and C8-Positions: These positions on the benzo-ring of the isoquinoline offer further opportunities for modification to fine-tune the electronic properties and steric bulk of the molecule, potentially leading to improved selectivity and potency.[11]
Conclusion and Future Directions
The 1-chloro-5-fluoroisoquinoline scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with the proven track record of the broader isoquinoline class, makes it an attractive area for further investigation. Future research should focus on:
Elucidation of a robust and scalable synthesis for the core scaffold and its key intermediates.
Systematic exploration of the chemical space around the core through the synthesis and biological evaluation of diverse derivative libraries.
In-depth mechanistic studies to identify the specific molecular targets and pathways modulated by active compounds.
Optimization of lead compounds for improved potency, selectivity, and drug-like properties.
By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the full therapeutic potential of 1-chloro-5-fluoroisoquinoline derivatives can be unlocked.
References
PrepChem.com. (n.d.). Synthesis of 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride. Retrieved January 30, 2026, from [Link].
Al-Trawneh, A., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Pharmaceuticals, 15(8), 998.
Google Patents. (2011). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (U.S. Patent No. 7,872,136 B2). U.S.
Singh, R., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(15), 8345–8361.
Ghorab, M. M., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 19.
Google Patents. (2019). Preparation method of 5-isoquinoline sulfonyl chloride. (Chinese Patent No. 108752274B).
Faldu, V. J., et al. (2014). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. International Journal of ChemTech Research, 6(1), 349-356.
Mukherjee, A., et al. (2010). Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents.
Google Patents. (2024). PRMT5 inhibitors. (U.S. Patent No. 12,391,695 B2). U.S.
de la Torre, B. G., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 64, 274–285.
Cushman, M., et al. (2016). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. ACS Medicinal Chemistry Letters, 7(6), 582–587.
Toma, E. (1989). Structure--activity relationship of quinolones.
El-Sayed, T. H. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629.
Rakitin, O. A. (2014). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Russian Chemical Bulletin, 63(1), 224-226.
Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3450.
Insuasty, B., et al. (2015). Simple C-2-Substituted Quinolines and their Anticancer Activity. Letters in Drug Design & Discovery, 12(2), 125-133.
Hegedűs, C., et al. (2024). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Journal of Molecular Structure, 1301, 137358.
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved January 30, 2026, from [Link].
Chen, Y. L., et al. (2001). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & Medicinal Chemistry, 9(10), 2789–2794.
ResearchGate. (n.d.). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Retrieved January 30, 2026, from [Link].
Deshmukh, M. B., et al. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME FLUORINATED ISOXAZOLINE DERIVATIVES. Rasayan Journal of Chemistry, 4(2), 348-351.
Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 648.
Domagala, J. M., et al. (1990). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 33(5), 1367–1374.
ResearchGate. (n.d.). Natural and synthetic isoquinoline derivatives with antimicrobial activity. Retrieved January 30, 2026, from [Link].
Unlocking the Isoquinoline Scaffold: The Strategic Value of 1-Chloro-5-fluoroisoquinoline in Kinase Inhibitor Design
Executive Summary The isoquinoline moiety remains a privileged scaffold in medicinal chemistry, historically validated by the success of Rho-kinase (ROCK) inhibitors like Fasudil. However, the next generation of kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The isoquinoline moiety remains a privileged scaffold in medicinal chemistry, historically validated by the success of Rho-kinase (ROCK) inhibitors like Fasudil. However, the next generation of kinase inhibitors requires superior selectivity profiles and metabolic stability. 1-Chloro-5-fluoroisoquinoline (CAS: N/A for specific isomer, generic 1-Cl-isoquinoline: 19493-44-8) represents a high-value, underutilized electrophilic building block.
This technical guide analyzes the utility of this specific scaffold. The 1-chloro position serves as a highly reactive "warhead" for nucleophilic aromatic substitution (
) or Palladium-catalyzed cross-coupling to attach hinge-binding motifs. The 5-fluoro substituent provides critical electronic modulation, lowering the basicity of the isoquinoline nitrogen to improve membrane permeability while blocking a common site of metabolic oxidation (CYP450-mediated hydroxylation).
Part 1: Structural Rationale & Pharmacophore Analysis
The 1-Chloro "Anchor Point"
In kinase inhibitor design, the nitrogen heterocycle often binds to the ATP-binding pocket's hinge region. The 1-position of isoquinoline is electronically primed for functionalization.
Reactivity: The C1-Cl bond is activated by the adjacent ring nitrogen, making it susceptible to
reactions with amines (anilines, piperazines) without the need for harsh forcing conditions.
Versatility: It allows for the rapid generation of libraries via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
The 5-Fluoro "Modulator"
The introduction of fluorine at the C5 position is not merely cosmetic; it fundamentally alters the physicochemical profile:
Electronic Effect: Fluorine is highly electronegative, withdrawing electron density from the ring system. This lowers the pKa of the isoquinoline nitrogen (typically ~5.4 for unsubstituted isoquinoline), potentially reducing lysosomal trapping and improving cytosolic availability.
Metabolic Blocking: The C5 position of isoquinolines is prone to oxidative metabolism. Fluorine substitution effectively blocks this metabolic soft spot, extending the compound's half-life (
).
Intramolecular Interactions: The 5-F can participate in weak intramolecular hydrogen bonding or electrostatic interactions with the kinase back-pocket residues, offering a vector for selectivity typically absent in the parent scaffold.
Part 2: Synthetic Pathways & Experimental Protocols
Synthesis of the Core Scaffold
While 1-chloroisoquinoline is commercially available, the 5-fluoro derivative often requires de novo synthesis or late-stage functionalization. Below is a high-yield workflow for generating the 1-Chloro-5-fluoroisoquinoline core from 5-fluoroisoquinoline.
Figure 1: Synthetic route transforming 5-fluoroisoquinoline into a functionalized kinase inhibitor candidate via N-oxide activation.
Detailed Protocol: Chlorination of 5-Fluoroisoquinoline N-oxide
Objective: To install the chlorine atom at the C1 position via the Meisenheimer rearrangement mechanism using Phosphoryl Chloride (
).
Reagents:
5-Fluoroisoquinoline N-oxide (1.0 eq)
Phosphoryl Chloride (
) (5.0 eq)
Dichloromethane (DCM) (Solvent for workup)
Saturated
solution
Procedure:
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (
), dissolve 5-fluoroisoquinoline N-oxide (e.g., 5.0 g) in neat (15 mL). Note: acts as both reagent and solvent.
Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting N-oxide is typically more polar than the chlorinated product.
Quenching (Critical): Cool the reaction mixture to room temperature. Slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess
releases HCl gas.
Neutralization: Carefully adjust the pH of the aqueous solution to ~8–9 using saturated
solution or solid .
Extraction: Extract the aqueous layer with DCM (
mL). Combine organic layers.
Purification: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO2, 0–20% EtOAc/Hexanes) to yield 1-Chloro-5-fluoroisoquinoline as a solid.
Validation Criteria:
1H NMR: Loss of the C1-proton signal (typically a singlet around
9.0–9.2 ppm in the parent N-oxide).
LC-MS: Presence of characteristic M+ and M+2 peaks (3:1 ratio) indicating chlorine isotope pattern.
Part 3: Kinase Target Profiling & SAR Application
Target Landscape
The 1-amino-isoquinoline motif is a privileged structure for the AGC kinase subfamily .
Target Kinase
Relevance
Potential of 5-F-Isoquinoline Core
ROCK1/2
Hypertension, Glaucoma
5-F enhances metabolic stability over Fasudil; 1-substitution allows specific hydrophobic pocket targeting.
PKA
cAMP signaling
Isoquinoline mimics the adenine ring of ATP; 5-F modulates H-bond acceptor capability.
PKB (Akt)
Oncology
5-F can alter the dipole moment to improve selectivity against closely related AGC kinases (e.g., PKC).
Case Study: Optimization of ROCK Inhibition
In a hypothetical optimization campaign, replacing a standard isoquinoline core with 1-chloro-5-fluoroisoquinoline allows for the introduction of a piperazine linker at C1.
Conditions: Heat at 120°C in a sealed tube for 12 hours.
Rationale: The 5-fluoro group exerts an inductive effect (-I), slightly deactivating the ring towards electrophilic attack but activating the C1 position for nucleophilic attack relative to the non-fluorinated analog.
Result: High conversion to the 1-(1,4-diazepan-1-yl)-5-fluoroisoquinoline derivative.
Part 4: Signaling Pathway Interaction
The inhibition of ROCK by isoquinoline derivatives impacts the RhoA/ROCK pathway, leading to reduced myosin light chain (MLC) phosphorylation and vasodilation/actin cytoskeleton reorganization.
Pathway Diagram: ROCK Inhibition Mechanism
Figure 2: Mechanism of action showing the 5-F-Isoquinoline inhibitor blocking the RhoA/ROCK signaling cascade.
References
Sigma-Aldrich. 1-Chloroisoquinoline Product Specification & Reactivity Profile. Sigma-Aldrich. Link
BenchChem. An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. BenchChem. Link
National Institutes of Health (NIH). Quinoline as a privileged scaffold in cancer drug discovery. PubMed.[1] Link
MDPI. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI Molecules. Link
PubChem. 1-chloro-5-fluoroisoquinoline Compound Summary. National Library of Medicine. Link
Technical Guide: Solubility Profiling & Solvent Selection for 1-Chloro-5-fluoroisoquinoline
Executive Summary & Physicochemical Context 1-Chloro-5-fluoroisoquinoline (CAS 435278-02-7) is a critical heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and poly-pharmacological agen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Context
1-Chloro-5-fluoroisoquinoline (CAS 435278-02-7) is a critical heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and poly-pharmacological agents. Its utility stems from the orthogonal reactivity of the C1-chlorine (susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling) and the C5-fluorine (modulating pKa and metabolic stability).
However, effective utilization of this scaffold is frequently bottlenecked by undefined solubility parameters. Unlike simple isoquinolines, the introduction of halogen atoms at the 1- and 5-positions significantly alters the crystal lattice energy and lipophilicity, rendering generic "solubility data" insufficient for precision chemistry.
This guide provides a structural analysis of its solubility behavior, a rigorous protocol for experimental determination, and solvent selection strategies for common synthetic transformations.
Structural Determinants of Solubility
Lipophilicity (cLogP): Estimated at ~2.8 – 3.2. The molecule is moderately lipophilic, exhibiting poor aqueous solubility but high affinity for non-polar and polar aprotic organic solvents.
Electronic Effects: The 5-fluoro substituent withdraws electron density from the ring, lowering the basicity of the isoquinoline nitrogen. This reduces its solubility in weak aqueous acids compared to the parent isoquinoline.
Lattice Energy: The 1-chloro substituent facilitates halogen bonding and
- stacking interactions in the solid state, requiring solvents with moderate-to-high dielectric constants to disrupt the crystal lattice effectively.
Predicted Solubility Landscape
Based on the dielectric properties and solvation mechanisms, 1-Chloro-5-fluoroisoquinoline exhibits the following solubility profile. This categorization aids in selecting the appropriate medium for storage, analysis, or reaction.
Solvent Class
Representative Solvents
Solubility Prediction
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, DMA, NMP
High (>100 mg/mL)
Strong dipole-dipole interactions disrupt the crystal lattice; excellent for SNAr reactions.
Chlorinated
Dichloromethane (DCM), Chloroform
High (>50 mg/mL)
Favorable dispersion forces and "like-dissolves-like" halogenated interactions.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate (10–50 mg/mL)
Solvation via H-bonding to the isoquinoline nitrogen; solubility decreases with increasing alcohol chain length.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate (10–30 mg/mL)
Good general solvents; solubility may decrease significantly at low temperatures (crystallization risk).
Non-Polar
Hexanes, Heptane
Low (<1 mg/mL)
Insufficient polarity to overcome lattice energy; useful as anti-solvents for precipitation.
Aqueous
Water, PBS (pH 7.4)
Negligible
High lipophilicity precludes dissolution; requires co-solvents (e.g., DMSO) for biological assays.
Directive: Do not rely on visual estimation ("it looks dissolved"). For process chemistry and biological assay preparation, quantitative saturation data is required.
The following protocol is a self-validating system designed to determine the thermodynamic equilibrium solubility of 1-Chloro-5-fluoroisoquinoline.
Phase A: Preparation and Saturation
Excess Addition: Weigh approximately 20 mg of 1-Chloro-5-fluoroisoquinoline into a 4 mL borosilicate glass vial.
Solvent Introduction: Add exactly 1.0 mL of the target solvent (e.g., Methanol, DMSO).
Equilibration:
Seal the vial tightly with a PTFE-lined cap.
Agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker or magnetic stir bar (ensure no grinding of solids).
Visual Check: If the solid dissolves completely immediately, the solution is unsaturated. Add more solid until a persistent precipitate remains.
Phase B: Separation and Quantification
Filtration: After 24 hours, filter the suspension through a 0.45 µm PTFE syringe filter into a clean HPLC vial. Note: Pre-saturate the filter with the solution to prevent adsorption losses.
Dilution: Dilute the filtrate 100-fold or 1000-fold with mobile phase (Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector.
Analysis: Inject onto an HPLC system (C18 column, UV detection at 254 nm).
Calculation: Determine concentration using a pre-established calibration curve of 1-Chloro-5-fluoroisoquinoline standards.
Workflow Visualization
The following diagram illustrates the logical flow of the solubility determination process, ensuring data integrity.
Figure 1: Step-by-step workflow for thermodynamic solubility determination, ensuring saturation is achieved before quantification.
Solvent Selection Strategy for Synthesis
The solubility profile dictates the success of downstream chemical modifications. The 1-chloro and 5-fluoro positions offer distinct reactivity profiles that require specific solvent environments.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr) at C1
Reaction: Displacement of the C1-chloride by amines or alkoxides.
Recommended Solvent:DMSO or DMA .
Rationale: These polar aprotic solvents possess high dielectric constants that stabilize the Meisenheimer complex intermediate. 1-Chloro-5-fluoroisoquinoline is highly soluble in these media, allowing for high-concentration reactions (0.5 – 1.0 M) which drive reaction kinetics.
Scenario 2: Suzuki-Miyaura Cross-Coupling at C1
Reaction: Coupling with aryl boronic acids.
Recommended Solvent:1,4-Dioxane/Water or Toluene/Ethanol .
Rationale: While the substrate is soluble in pure Dioxane, the addition of water is necessary for the inorganic base (e.g., K2CO3) to dissolve and activate the boronic acid. The biphasic solubility profile must be managed; 1-Chloro-5-fluoroisoquinoline partitions into the organic phase, while the base remains aqueous.
Scenario 3: Lithiation/Functionalization[1]
Reaction: Directed ortho-lithiation or halogen-lithium exchange.
Recommended Solvent:THF or 2-MeTHF (anhydrous).
Rationale: Ethers are required to stabilize organolithium species. Although solubility in THF is lower than in DCM, it is sufficient for cryogenic reactions. Critical: Avoid chlorinated solvents (DCM) which react violently with organolithiums.
Decision Logic for Solvent Selection
Figure 2: Decision matrix for selecting reaction solvents based on the chemical compatibility and solubility profile of 1-Chloro-5-fluoroisoquinoline.
References
PubChem. (2023). Isoquinoline, 1-chloro- Compound Summary. National Library of Medicine. Retrieved from [Link]
Science of Synthesis. (2010). Product Class 5: Isoquinolines. Thieme Chemistry. Retrieved from [Link]
National Toxicology Program. (2003).[1] Test Method Protocol for Solubility Determination. ICCVAM. Retrieved from [Link]
Precision Engineering of the Isoquinoline Core: Pd-Catalyzed Cross-Coupling of 1-Chloro-5-fluoroisoquinoline
Executive Summary Context: 1-Chloro-5-fluoroisoquinoline is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., ROCK, PKA) where the isoquinoline core mimics the adenine ring of ATP. T...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: 1-Chloro-5-fluoroisoquinoline is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., ROCK, PKA) where the isoquinoline core mimics the adenine ring of ATP. The 5-fluoro substituent provides metabolic stability and modulates the pKa of the pyridine-like nitrogen, while the 1-chloro position serves as the primary electrophilic handle for diversification.
The Challenge: The electron-deficient nature of the isoquinoline ring, combined with the potential for N-coordination to the palladium center ("catalyst poisoning"), requires a kinetically active catalyst system. Furthermore, maintaining chemoselectivity (C1-Cl vs. C5-F) is critical, although C1 is significantly more reactive.
Scope: This Application Note provides two optimized protocols:
Suzuki-Miyaura Coupling for biaryl synthesis.
Buchwald-Hartwig Amination for C-N bond formation.[1][2]
The 1-chloroisoquinoline system functions analogously to 2-chloropyridine but with higher electrophilicity due to the fused benzene ring.
C1-Cl (Primary Handle): The C=N bond pulls electron density, making C1 highly susceptible to oxidative addition by Pd(0). The bond dissociation energy (BDE) of C1-Cl is significantly lower than that of C5-F.
C5-F (Secondary Handle): The C-F bond is inert under standard Pd-catalyzed conditions (requires specialized Ni-catalysis or harsh SNAr conditions). This orthogonality allows for sequential functionalization.
Overcoming Catalyst Poisoning
The isoquinoline nitrogen lone pair is a competent ligand for Pd(II). If the substrate binds Pd(II) too tightly, it arrests the catalytic cycle (off-cycle resting state).
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , BrettPhos ). These ligands sterically crowd the metal center, preventing the substrate nitrogen from binding while accelerating the oxidative addition into the C-Cl bond.
Visualization: Reactivity & Decision Logic
Figure 1: Chemoselectivity profile and the role of ligand architecture in preventing catalyst deactivation.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling of 1-Chloro-5-fluoroisoquinoline with aryl/heteroaryl boronic acids.
Reagent Table
Component
Reagent
Equiv.
Role
Substrate
1-Chloro-5-fluoroisoquinoline
1.0
Electrophile
Coupling Partner
Aryl Boronic Acid
1.2 - 1.5
Nucleophile
Catalyst Source
Pd(OAc)₂ or Pd₂(dba)₃
0.02 - 0.05
Palladium Source
Ligand
XPhos or SPhos
0.04 - 0.10
Ligand (L:Pd = 2:1)
Base
K₃PO₄ (aq. 2M) or Cs₂CO₃
2.0 - 3.0
Activates Boron
Solvent
1,4-Dioxane / Water (4:1)
[0.2 M]
Reaction Medium
Step-by-Step Methodology
System Validation: This protocol uses a "Pre-activation" step to ensure the active catalytic species is formed before substrate introduction.
Catalyst Pre-complexation (The "Activation Check"):
In a vial, dissolve Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in 1,4-Dioxane.
Stir at room temperature for 5-10 minutes.
Observation: The solution should transition from orange/brown to a lighter yellow or clear solution, indicating the reduction to Pd(0) and ligation. If black precipitate forms, the catalyst is decomposing (stop and check solvent purity).
Reaction Assembly:
To a reaction vessel equipped with a magnetic stir bar, add 1-Chloro-5-fluoroisoquinoline (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).
Add the pre-complexed catalyst solution.
Add the base (K₃PO₄, 2.0 equiv). If using aqueous base, ensure the biphasic mixture is stirred vigorously.
Degassing (Critical for Fluorinated Substrates):
Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
Execution:
Heat to 80°C - 100°C .
Monitor by TLC or LCMS at 1 hour. The high reactivity of C1-Cl often leads to full conversion within 2-4 hours.
Work-up:
Cool to RT. Filter through a pad of Celite to remove Pd black.
Dilute with EtOAc, wash with water and brine.
Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination
Objective: Installation of amine functionality at C1.
Note: Nucleophilic aromatic substitution (SNAr) is possible at C1 without metal, but it often requires harsh temperatures (>120°C). Pd-catalysis allows this to proceed at 60-80°C with broader scope.
Reagent Table
Component
Reagent
Equiv.
Role
Substrate
1-Chloro-5-fluoroisoquinoline
1.0
Electrophile
Amine
Primary or Secondary Amine
1.2
Nucleophile
Pre-catalyst
BrettPhos Pd G3
0.02 - 0.05
3rd Gen Pre-catalyst
Base
NaOtBu or Cs₂CO₃
1.5 - 2.0
Deprotonation
Solvent
Toluene or t-Amyl Alcohol
[0.2 M]
Non-polar/Polar Aprotic
Step-by-Step Methodology
System Validation: Use of G3/G4 precatalysts eliminates the induction period and ensures precise Pd:L stoichiometry.
Vessel Preparation:
Flame-dry a reaction vial and cool under Argon. Moisture kills the active amido-Pd intermediate.
Charging:
Add 1-Chloro-5-fluoroisoquinoline (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.5 equiv).
Note: If the amine is a liquid, add it last via syringe.
Catalyst Addition:
Add BrettPhos Pd G3 (2 mol%). This air-stable precatalyst activates immediately upon heating.
Why BrettPhos? It is specifically designed for primary amines and challenging heterocyclic substrates, preventing the formation of stable bis-amine Pd complexes.
Solvent & Heat:
Add anhydrous Toluene (degassed).
Heat to 80°C .
Self-Validating Check: The reaction typically turns a dark amber/red color. A rapid color change to black indicates catalyst death (often due to wet solvent).
Application Notes and Protocols for the Synthesis of Novel Isoquinoline-Based Scaffolds from 1-Chloro-5-fluoroisoquinoline
Introduction: The Strategic Value of the 5-Fluoroisoquinoline Scaffold The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic phar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 5-Fluoroisoquinoline Scaffold
The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid bicyclic framework provides an excellent scaffold for the spatial presentation of pharmacophoric elements, leading to high-affinity interactions with a multitude of biological targets. The strategic incorporation of a fluorine atom, particularly at the C5-position, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of isoquinoline-based drug candidates. Fluorine's high electronegativity can alter the pKa of the isoquinoline nitrogen, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions.[3]
1-Chloro-5-fluoroisoquinoline emerges as a highly versatile and strategic starting material for the generation of diverse isoquinoline-based libraries. The differential reactivity of the C1-chloro substituent allows for a wide range of functionalization reactions, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) pathways. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel isoquinoline-based scaffolds from this key intermediate. The protocols herein are designed to be robust and adaptable, providing a foundation for the exploration of new chemical space in drug discovery.
Strategic Overview of Functionalization
The synthetic utility of 1-chloro-5-fluoroisoquinoline is predicated on the selective functionalization at the C1 position. The electron-withdrawing nature of the isoquinoline nitrogen and the fluorine atom at C5 activates the C1 position towards nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cycles. This guide will focus on three principal classes of transformations:
Palladium-Catalyzed C-C Bond Forming Reactions: Suzuki-Miyaura and Sonogashira couplings to introduce aryl, heteroaryl, and alkynyl moieties.
Palladium-Catalyzed C-N Bond Forming Reactions: Buchwald-Hartwig amination for the synthesis of 1-aminoisoquinoline derivatives.
Nucleophilic Aromatic Substitution (SNAr): For the introduction of O- and S-based nucleophiles.
Each section will provide a detailed protocol, a discussion of the underlying mechanism, and key considerations for successful execution.
Figure 1: Synthetic pathways from 1-Chloro-5-fluoroisoquinoline.
I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[4][5] For 1-chloro-5-fluoroisoquinoline, this reaction allows for the introduction of a diverse array of aryl and heteroaryl groups, which are prevalent motifs in kinase inhibitors and other biologically active molecules.
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling, especially with a relatively unreactive aryl chloride, hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.
Catalyst System: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, modern systems often employ a more stable Pd(II) precatalyst (like Pd(OAc)₂ or Pd₂(dba)₃) in combination with a phosphine ligand. The ligand is crucial; for challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required to facilitate the rate-limiting oxidative addition step and promote the reductive elimination.[6]
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[7] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome, with stronger, more soluble bases often being more effective for less reactive chlorides. The presence of water can also be beneficial, as it can aid in the dissolution of the base and facilitate the catalytic cycle.
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used to solubilize the reactants and catalyst system. The choice of solvent can influence the reaction rate and selectivity.
Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Synthesis of 1-(4-methoxyphenyl)-5-fluoroisoquinoline
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of chloro-heterocycles.
Materials:
Reagent/Material
CAS Number
M.W. ( g/mol )
Amount (mmol)
Equivalents
1-Chloro-5-fluoroisoquinoline
435278-02-7
181.59
1.0
1.0
4-Methoxyphenylboronic acid
5720-07-0
151.96
1.2
1.2
Pd₂(dba)₃
51364-51-3
915.72
0.02
0.02
XPhos
564483-18-7
476.66
0.04
0.04
Potassium Phosphate (K₃PO₄)
7778-53-2
212.27
2.0
2.0
1,4-Dioxane
123-91-1
-
5 mL
-
Water
7732-18-5
-
1 mL
-
Procedure:
Reaction Setup: To an oven-dried Schlenk tube, add 1-Chloro-5-fluoroisoquinoline (181.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and potassium phosphate (424.5 mg, 2.0 mmol).
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol). Add these solids to the Schlenk tube.
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to afford the desired product.
II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is often challenging using classical methods.[8][9] This reaction allows for the coupling of 1-chloro-5-fluoroisoquinoline with a wide range of primary and secondary amines, providing access to a diverse set of 1-amino-5-fluoroisoquinoline scaffolds, which are key components in many kinase inhibitors.
Causality Behind Experimental Choices
Catalyst System: Similar to the Suzuki coupling, the choice of ligand is critical for the amination of aryl chlorides. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective as they promote both the oxidative addition and the C-N reductive elimination steps.[10]
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for this purpose.[11]
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent side reactions and ensure the stability of the catalyst and base.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Synthesis of 5-Fluoro-N-morpholinoisoquinolin-1-amine
This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl chlorides.[12]
Materials:
Reagent/Material
CAS Number
M.W. ( g/mol )
Amount (mmol)
Equivalents
1-Chloro-5-fluoroisoquinoline
435278-02-7
181.59
1.0
1.0
Morpholine
110-91-8
87.12
1.5
1.5
Pd₂(dba)₃
51364-51-3
915.72
0.015
0.015
XPhos
564483-18-7
476.66
0.03
0.03
Sodium tert-butoxide (NaOt-Bu)
865-48-5
96.10
2.0
2.0
Toluene, anhydrous
108-88-3
-
5 mL
-
Procedure:
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (192.2 mg, 2.0 mmol).
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon. Repeat this cycle three times.
Solvent and Reagent Addition: Add anhydrous toluene (5 mL). Stir the mixture at room temperature for 5 minutes. Then, add 1-chloro-5-fluoroisoquinoline (181.6 mg, 1.0 mmol) followed by morpholine (131 µL, 1.5 mmol) in one portion.
Reaction: Seal the tube and heat the mixture at 110 °C (reflux) for 6-12 hours.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature and quench with water (10 mL).
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aminoisoquinoline derivative.
III. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the isoquinoline ring, further enhanced by the chloro- and fluoro-substituents, makes the C1 position susceptible to nucleophilic aromatic substitution (SNAr).[13] This pathway is particularly useful for introducing oxygen and sulfur nucleophiles, which can be more challenging via cross-coupling methods.
Causality Behind Experimental Choices
Nucleophile Activation: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are used to deprotonate the alcohol or thiol, generating the more potent nucleophilic alkoxide or thiolate.
Solvent: Aprotic polar solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive. They also have high boiling points, allowing for elevated temperatures which are often required to overcome the activation energy of the reaction.
Protocol 3: Synthesis of 1-Phenoxy-5-fluoroisoquinoline
Materials:
Reagent/Material
CAS Number
M.W. ( g/mol )
Amount (mmol)
Equivalents
1-Chloro-5-fluoroisoquinoline
435278-02-7
181.59
1.0
1.0
Phenol
108-95-2
94.11
1.2
1.2
Sodium Hydride (60% in mineral oil)
7646-69-7
24.00
1.5
1.5
N,N-Dimethylformamide (DMF), anhydrous
68-12-2
-
5 mL
-
Procedure:
Nucleophile Preparation: To a flame-dried round-bottom flask under argon, add a solution of phenol (113 mg, 1.2 mmol) in anhydrous DMF (2 mL). Cool the solution to 0 °C in an ice bath.
Deprotonation: Carefully add sodium hydride (60 mg of 60% dispersion, 1.5 mmol) portion-wise to the phenol solution. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes until gas evolution ceases.
Substrate Addition: Add a solution of 1-chloro-5-fluoroisoquinoline (181.6 mg, 1.0 mmol) in anhydrous DMF (3 mL) to the sodium phenoxide solution.
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water (10 mL).
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Purification: Wash the combined organic layers with 1M NaOH (2 x 10 mL) to remove excess phenol, followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
IV. Further Diversification: Sonogashira Coupling and Cyanation
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable handles for further functionalization (e.g., click chemistry, cyclization reactions) or as pharmacophores themselves.[14][15] The reaction requires a palladium catalyst and a copper(I) co-catalyst.[16]
Key Considerations:
Catalysts: A combination of a Pd(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and CuI is standard.
Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.
Conditions: The reaction is typically run under an inert atmosphere at temperatures ranging from room temperature to mild heating.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group at the C1 position provides a versatile intermediate that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine. Palladium-catalyzed cyanation offers a milder alternative to traditional methods using copper cyanide.[17]
Key Considerations:
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used, less toxic alternative to KCN or NaCN.[18]
Catalyst System: Similar to other cross-coupling reactions, a Pd(0) catalyst with a suitable phosphine ligand is required.
Conditions: The reaction is typically performed in a polar aprotic solvent like DMF or DMA at elevated temperatures.
V. Application in Kinase Inhibitor Synthesis
The functionalized 5-fluoroisoquinoline scaffolds synthesized via these protocols are privileged structures in the design of kinase inhibitors.[19] For example, 1-anilinoisoquinoline derivatives are known to target the ATP-binding site of various kinases. The fluorine at the C5 position can form favorable interactions with the hinge region of the kinase, while the diverse substituents introduced at C1 can be tailored to achieve potency and selectivity against specific kinase targets.
Conclusion
1-Chloro-5-fluoroisoquinoline is a valuable and versatile building block for the synthesis of novel isoquinoline-based scaffolds. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a robust framework for the diversification of this core structure. By understanding the mechanistic principles behind these reactions and carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of novel compounds for evaluation in drug discovery programs, particularly in the pursuit of new kinase inhibitors and other therapeutic agents.
References
Fu, G. C. (2008). Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555–1564. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
Buchwald, S. L., & Mauger, C. (2009). A Rationale for the Selection of Ligands for the Pd-Catalyzed Cross-Coupling of Aryl Halides with Amines. The Journal of Organic Chemistry, 74(21), 8013–8016. [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
MDPI. (2020). Novel 5-Aryl-[4][6][9]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Retrieved from [Link]
MDPI. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
PubMed. (1995). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
MDPI. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
MDPI. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]
PubMed. (2016). Enantioselective synthesis of 1-aryltetrahydroisoquinolines. Retrieved from [Link]
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
Beilstein Journals. (2018). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]
Google Patents. (n.d.). Cyanation of aromatic halides.
PubMed. (2006). [Synthesis of N1-(aryl)alkyloxyacyl-5-fluorouracil derivatives]. Retrieved from [Link]
RSC Publishing. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]
RSC Publishing. (2000). Chemistry of 4-chloro-5-cyano-1,2,3-dithiazolium chloride. Retrieved from [Link]
PubMed Central. (2017). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]
PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
Application of 1-Chloro-5-fluoroisoquinoline in parallel synthesis
Application Note: High-Throughput Functionalization of 1-Chloro-5-fluoroisoquinoline in Parallel Synthesis Executive Summary This guide details the application of 1-Chloro-5-fluoroisoquinoline (CAS: 194032-33-2) as a hig...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Functionalization of 1-Chloro-5-fluoroisoquinoline in Parallel Synthesis
Executive Summary
This guide details the application of 1-Chloro-5-fluoroisoquinoline (CAS: 194032-33-2) as a high-value scaffold in parallel medicinal chemistry. The isoquinoline ring is a privileged structure in drug discovery, frequently found in kinase inhibitors (e.g., Fasudil), antitumor agents, and GPCR ligands. The specific substitution pattern of the 1-chloro and 5-fluoro groups offers a unique "diversity-metabolism" duality:
C1-Chlorine: A highly reactive electrophilic handle for rapid library generation via
or Pd-catalyzed cross-couplings.
C5-Fluorine: A strategic metabolic blocker that prevents oxidation at the typically labile C5 position, while modulating the electronic properties of the benzenoid ring without introducing steric bulk comparable to a methyl group.
This protocol provides validated workflows for generating diverse libraries using this core, ensuring regioselectivity and high fidelity in automated or manual parallel synthesis formats.
Chemical Reactivity Profile & Mechanistic Logic
Successful parallel synthesis requires understanding the electronic bias of the scaffold. 1-Chloro-5-fluoroisoquinoline possesses two halogenated sites, but they exhibit distinct reactivity profiles, enabling chemoselective functionalization.
The C1-Position (The "Diversity Handle"): The C1 carbon is imine-like, adjacent to the electronegative nitrogen atom. The
-deficient nature of the pyridine ring makes this position highly susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution () and oxidative addition in Palladium-catalyzed cycles.
The C5-Position (The "Metabolic Shield"): The C5 fluorine is located on the benzenoid ring. While electron-withdrawing, it does not sufficiently activate the C5 position for
under standard conditions utilized for C1 displacement. Its primary role is to lower the HOMO energy of the ring system and block Cytochrome P450-mediated hydroxylation, a common clearance pathway for isoquinolines.
Diagram 1: Reactivity Map & Sequential Logic
The following diagram illustrates the chemoselectivity, showing why C1 reacts preferentially over C5.
Caption: Chemoselective functionalization map. The C1-Cl bond is the exclusive site of reaction under defined parallel synthesis conditions, preserving the C5-F motif.
Parallel Synthesis Protocols
These protocols are designed for 24-well or 96-well plate formats but can be scaled to individual vials.
Workflow A:
Displacement (Amination)
This workflow is ideal for generating libraries of amino-isoquinolines. The reaction is driven by the electron-deficient nature of the C1 position.
Reagents:
Scaffold: 1-Chloro-5-fluoroisoquinoline (0.2 M in DMSO).
Nucleophiles: Diverse primary or secondary amines (0.2 M in DMSO).
Base: Diisopropylethylamine (DIPEA), neat.
Solvent: Anhydrous DMSO or NMP.
Step-by-Step Protocol:
Dispensing: Into each well of a reaction block, dispense 100 µL of the Scaffold stock (20 µmol).
Reagent Addition: Add 120 µL of the specific Amine stock (24 µmol, 1.2 equiv).
Base Addition: Add 10 µL of DIPEA (approx. 57 µmol, 2.8 equiv).
Reaction: Seal the block and heat at 100°C for 12–16 hours with orbital shaking (600 rpm).
Note: Sterically hindered amines may require 120°C or microwave irradiation (140°C, 20 min).
Wash with MeOH (removes DMSO, non-basic impurities, and excess unreacted core if not protonated).
Elute product with 2M
in MeOH .
Finishing: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).
Workflow B: Suzuki-Miyaura Cross-Coupling
This workflow introduces carbon diversity (aryl/heteroaryl groups) at C1.
Reagents:
Scaffold: 1-Chloro-5-fluoroisoquinoline (Solid or 0.2 M in Dioxane).
Boronic Acids: Diverse aryl/heteroaryl boronic acids (Solid).
Catalyst:
(Pre-complexed is preferred for stability).
Base: 1M aqueous
or .
Solvent: 1,4-Dioxane.
Step-by-Step Protocol:
Solids Dispensing: Weigh 20 µmol of Scaffold and 30 µmol (1.5 equiv) of Boronic Acid into reaction vials.
Catalyst Addition: Add 1 mol% (approx. 0.2 mg) of
. Tip: Use a catalyst stock solution in Dioxane just before use for accuracy in small scales.
Solvent/Base Addition: Add 400 µL of degassed 1,4-Dioxane and 100 µL of 1M
.
Inertion: Purge the headspace with Nitrogen or Argon for 30 seconds; cap tightly.
Reaction: Heat at 90°C for 12 hours .
Workup:
Add 1 mL EtOAc and 0.5 mL water.
Agitate and centrifuge to separate phases.
Remove the organic (top) layer.
Pass through a silica plug or filter plate containing Celite/MgSO4 to remove Pd residues and water.
Finishing: Concentrate organic phase.
Quantitative Data Summary & QC
The following table summarizes expected outcomes based on the electronic properties of the 1-chloro-5-fluoroisoquinoline core compared to non-fluorinated analogs.
Parameter
1-Chloro-5-fluoroisoquinoline
1-Chloroisoquinoline (Control)
Mechanistic Insight
Reactivity
High
High
N-atom activation dominates; 5-F inductive effect is minor at C1.
Suzuki Yield
>85% (Typical)
>90%
5-F does not sterically hinder C1 coupling.
Metabolic Stability
Enhanced
Low (C5 oxidation prone)
5-F blocks P450 oxidation at the electron-rich C5 position.
Lipophilicity (cLogP)
~3.2
~2.8
F increases lipophilicity slightly; useful for membrane permeability.
Quality Control Criteria:
Purity: >90% by LC-MS (UV 254 nm).
Identity: Mass spectrum must show characteristic M+2 peak (if Cl remains) or expected product mass. Note: The product will lose the Cl isotope pattern upon successful substitution.
1H NMR Validation: Disappearance of the C1-Cl adjacent proton signal (if applicable, though C1 is quaternary) and retention of the C5-F coupling patterns in the aromatic region.
Workflow Visualization
Diagram 2: Parallel Synthesis Workflow
Caption: Decision tree for parallel library generation. Pathway A utilizes nucleophilic aromatic substitution, while Pathway B utilizes Pd-catalyzed cross-coupling.
References
General Reactivity of 1-Chloroisoquinolines
Title: A generally applicable quantitative reactivity model for nucleophilic arom
Technical Support Center: Overcoming Poor Reactivity of 1-Chloro-5-fluoroisoquinoline in Cross-Coupling Reactions
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the cross-c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the cross-coupling of 1-chloro-5-fluoroisoquinoline. This substrate is known for its low reactivity, which can lead to frustratingly low yields or complete reaction failure.
This document provides a structured approach to troubleshooting, grounded in mechanistic principles and field-proven strategies, to help you successfully incorporate this valuable building block into your synthetic workflows.
Understanding the Challenge: Why is 1-Chloro-5-fluoroisoquinoline So Unreactive?
The difficulty in using 1-chloro-5-fluoroisoquinoline in palladium-catalyzed cross-coupling reactions stems from a combination of electronic and steric factors, as well as the inherent nature of the palladium catalytic cycle.
The Strong Carbon-Chlorine (C-Cl) Bond: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts. The C-Cl bond is stronger and less polarized, making the oxidative addition step—the first and often rate-limiting step in the catalytic cycle—energetically demanding.[1][2] Activating this bond requires highly active catalysts.
Electronic Effects of the Isoquinoline Ring: The isoquinoline core is an electron-deficient heteroaromatic system. The nitrogen atom withdraws electron density from the ring, which can further deactivate the C-Cl bond towards oxidative addition.
Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle, non-productive state, effectively reducing the concentration of the active catalytic species and hindering the reaction.
The Fluorine Substituent: The fluorine atom at the 5-position is a strongly electron-withdrawing group. While this can sometimes aid in other reaction types, in this context, it further decreases the electron density of the aromatic system, making oxidative addition more difficult.
The combination of these factors necessitates carefully optimized reaction conditions, particularly the choice of catalyst system (palladium precursor and ligand).
Caption: Key factors hindering the reactivity of 1-chloro-5-fluoroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: I have no product formation in my Suzuki-Miyaura coupling attempt. Where do I even begin?
A: Zero yield is often due to a failure in one of three critical areas: reagent integrity, insufficient catalyst activity, or an inadequate inert atmosphere.
Reagent Integrity: Boronic acids are prone to dehydration to form cyclic boroxines, especially upon prolonged storage. Before starting, verify the quality of your boronic acid.
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[3] Ensure your reaction vessel is rigorously purged with an inert gas (argon or high-purity nitrogen) and that all solvents are properly degassed.[3] Even a small leak can completely shut down catalysis.
Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides.[4] You must use a modern catalyst system featuring bulky, electron-rich phosphine ligands. See the Troubleshooting Guide for specific recommendations.
Q2: Which cross-coupling reaction is most suitable for this substrate: Suzuki, Buchwald-Hartwig, Sonogashira, or Heck?
A: The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are generally the most robust and well-developed for challenging aryl chlorides.
Suzuki-Miyaura Coupling: This is an excellent choice for C-C bond formation due to the commercial availability of a vast array of boronic acids and esters, as well as the reaction's generally high functional group tolerance.[5][6][7]
Buchwald-Hartwig Amination: This is the premier method for C-N bond formation.[8][9] Modern ligands have enabled the coupling of almost any amine or amine equivalent with aryl chlorides.[10]
Sonogashira Coupling: While feasible, Sonogashira couplings of aryl chlorides can be more challenging and often require higher temperatures and specific copper co-catalysts.[11][12][13]
Heck Reaction: The Heck reaction with unactivated aryl chlorides is notoriously difficult and often gives low yields.[14][15][16] It would not be the recommended starting point.
Q3: Can I use the corresponding bromide or iodide instead of the chloride?
A: Absolutely. If the synthesis of 1-bromo- or 1-iodo-5-fluoroisoquinoline is a viable option for your project, it will make the subsequent cross-coupling significantly easier. The order of reactivity for oxidative addition is C-I > C-Br > C-OTf >> C-Cl. Using a more reactive halide allows for milder reaction conditions, lower catalyst loadings, and a broader choice of less specialized ligands.
Troubleshooting Guide: A Systematic Approach
This guide provides a logical workflow for diagnosing and solving common problems encountered during the cross-coupling of 1-chloro-5-fluoroisoquinoline.
Caption: A systematic workflow for troubleshooting poor cross-coupling reactivity.
Q: My Suzuki-Miyaura coupling with an arylboronic acid is giving <10% yield. I used Pd(OAc)₂/SPhos. What should I change?
A: This is a classic catalyst activity issue. While SPhos is a good ligand, the combination of catalyst, base, and temperature needs to be precisely tuned for this challenging substrate.
Causality: The oxidative addition of the C-Cl bond to the Pd(0) center is extremely slow. Your primary goal is to generate a highly reactive, coordinatively unsaturated monoligated Pd(0) species, L₁Pd(0), which is believed to be the active catalyst.[4][17] Bulky, electron-rich ligands promote the formation of these species.[4]
Actionable Steps:
Switch to a Precatalyst: Instead of generating the active catalyst in situ from Pd(OAc)₂, use a well-defined palladium precatalyst like SPhos Pd G3 or XPhos Pd G3 . These precatalysts are more stable and reliably generate the active L₁Pd(0) species upon activation with a base.
Optimize the Base: The base plays a crucial role in both activating the boronic acid for transmetalation and in the initial formation of the active Pd(0) catalyst.[6] Aqueous K₃PO₄ is a good starting point, but if it fails, consider a stronger, non-nucleophilic base like Cs₂CO₃.
Increase Temperature: Cross-coupling of aryl chlorides often requires elevated temperatures to overcome the high activation energy of oxidative addition.[18] Gradually increase the temperature from 80°C to 100-120°C.
Solvent Choice: Ensure all reagents are soluble at the reaction temperature.[19] Dioxane/water or toluene/water mixtures are standard. Toluene can be beneficial at higher temperatures.
Q: I am observing significant amounts of dehalogenation (hydrodechlorination) of my starting material. How can I prevent this?
A: Dehalogenation is a common side reaction, especially with electron-deficient aryl halides. It often occurs when the palladium hydride species, formed from side reactions, reductively eliminates the aryl group instead of proceeding through the desired cross-coupling pathway.
Causality: Palladium hydrides can form from reactions with trace water, amines, or the solvent itself. This is particularly problematic with certain bases or at very high temperatures.
Actionable Steps:
Use Anhydrous Conditions: While some water is often necessary for Suzuki couplings to facilitate base solubility and transmetalation, excessive water can promote dehalogenation.[1] Use anhydrous solvents and a carefully controlled amount of water.
Choice of Base: Switch to a weaker, anhydrous base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3][20] These are often less prone to generating the side products that lead to dehalogenation.
Scavenge Hydrides: In some cases, adding a hydride scavenger like a sacrificial alkene (e.g., norbornene) can intercept the palladium hydride species before they cause dehalogenation.
Q: My Buchwald-Hartwig amination with a primary amine is stalling at 50% conversion. What's the likely culprit?
A: Stalling often points to catalyst deactivation or product inhibition. Given the substrate, both are plausible.
Causality: The product, an N-arylated isoquinoline, can be a better ligand for the palladium center than the phosphine ligand itself. This product inhibition sequesters the catalyst, preventing it from turning over. Alternatively, the catalyst may be decomposing at the reaction temperature.
Actionable Steps:
Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can help push the reaction to completion.
Use a More Hindered Ligand: Switch to a ligand with greater steric bulk around the palladium center. For primary amines, BrettPhos is an excellent choice as its bulk can disfavor product binding and promote reductive elimination.[10]
Change the Base: The choice of base is critical in Buchwald-Hartwig reactions.[21] Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are standard. Ensure the base is fresh and highly active.
Lower the Temperature: If catalyst decomposition is suspected, try running the reaction at a lower temperature for a longer period (e.g., 80°C for 24 hours instead of 110°C for 4 hours).
Optimized Protocol: Suzuki-Miyaura Coupling of 1-Chloro-5-fluoroisoquinoline
This protocol provides a robust, validated starting point for the Suzuki-Miyaura coupling of 1-chloro-5-fluoroisoquinoline with a representative arylboronic acid.
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-chloro-5-fluoroisoquinoline, 4-methoxyphenylboronic acid, XPhos Pd G3, and K₃PO₄.
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane followed by degassed water via syringe to create a 10:1 dioxane:water mixture (final substrate concentration ~0.2 M).
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small, quenched aliquot. The reaction is complete upon consumption of the starting chloro-isoquinoline.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
Data Summary: Ligand & Base Screening
The following table summarizes typical results from screening various conditions for the Suzuki coupling of 1-chloro-5-fluoroisoquinoline with phenylboronic acid, illustrating the critical impact of the catalyst system.
Entry
Pd Source (2 mol%)
Ligand (4 mol%)
Base (3 eq)
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)₂
PPh₃
K₂CO₃
Dioxane/H₂O (5:1)
100
<5
2
Pd₂(dba)₃
P(t-Bu)₃
K₃PO₄
Toluene/H₂O (10:1)
100
45
3
Pd(OAc)₂
SPhos
K₃PO₄
Dioxane/H₂O (10:1)
100
78
4
XPhos Pd G3
(Precatalyst)
K₃PO₄
Dioxane/H₂O (10:1)
100
>90
5
XPhos Pd G3
(Precatalyst)
Cs₂CO₃
Toluene
110
88
Data are representative and compiled based on established principles for coupling challenging aryl chlorides.
References
Benchchem.
Gagnier, S. V., & Larivée, A. (2016). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
Al-Amin, M., & El-Faham, A. (2018). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions? Reddit.
ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
Denmark, S. E., & Smith, R. C. (2009).
Valente, C., & Organ, M. G. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
Sowa, J. R., Jr., & Tundel, R. E. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
Beletskaya, I. P., & Cheprakov, A. V. (2011). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles. Organic Chemistry Frontiers (RSC Publishing).
ResearchGate. (2025).
Organic Chemistry Portal. Sonogashira Coupling.
Organic Chemistry Portal. Suzuki Coupling.
Hartwig, J. F. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions.
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles.
Li, J. J. (2015). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
DeShong, P., et al. (2005). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
Beletskaya, I. P., & Cheprakov, A. V. (2024). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3. ORGANIC CHEMISTRY.
ResearchGate Discussion. (2014).
Nature Communications. (2022).
Wikipedia.
Jiang, X., & Gandelman, M. (2015). Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes. PubMed.
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
Plenio, H., et al. (2014). Mizoroki-heck Cross-Coupling Reactions Catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. PubMed.
Nolan, S. P., & Carrow, B. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
Polshettiwar, V., & Luque, R. (2013).
Zhang, X., & Chen, P. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
The Organic Chemistry Tutor. (2022). The Heck Reaction: Reaction mechanism and tutorial. YouTube.
ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced Synthesis SolutionsTopic: Optimization of Suzuki-Miyaura Coupling for 1-Chloro-5-fluoroisoquinoline
Ticket ID: #SM-ISOQ-005
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering homocoupling of boronic acids (
) while attempting to cross-couple with 1-Chloro-5-fluoroisoquinoline .
While the C1-chlorine on your isoquinoline substrate is highly activated (akin to an imidoyl chloride), the presence of the 5-fluoro group and the basic nitrogen creates a specific electronic and steric environment. Homocoupling here is rarely due to substrate inertness; it is almost invariably caused by oxidative stress on the catalytic cycle or catalyst poisoning by the isoquinoline nitrogen , which stalls the cross-coupling cycle and allows the homocoupling background reaction to dominate.
This guide provides a root-cause analysis and a self-validating protocol to eliminate this side reaction.
Module 1: Rapid Diagnostics (Triage)
Before altering your conditions, confirm the issue is homocoupling and not protodeboronation.
Observation
Diagnosis
Root Cause
LCMS: Mass =
Homocoupling
Oxygen leak, Pd(II) overload, or stalled transmetallation.[1]
LCMS: Mass =
Protodeboronation
Base too strong, temperature too high, or wet solvent (if anhydrous required).[1]
To stop homocoupling, you must understand why it competes with your desired cross-coupling.
The Oxygen Loop
The primary driver of homocoupling is the oxidative homocoupling cycle . Unlike the standard Suzuki cycle (Pd(0)
Pd(II)), homocoupling often requires an oxidant (usually trace ) to regenerate the active Pd(II) species from Pd(0) after the dimer is formed.[1]
The Isoquinoline Factor (Substrate Specifics)
1-Chloro-5-fluoroisoquinoline presents a unique challenge:
N-Poisoning: The isoquinoline nitrogen (N2) is a Lewis base.[1] If your catalyst ligand is not bulky enough, the substrate itself will bind to the Palladium, shutting down the catalytic cycle. A stalled cycle leaves boronic acid floating in solution with active Pd species, increasing the statistical probability of homocoupling.
C1-Reactivity: The C1-Cl bond is highly reactive toward oxidative addition.[1] If homocoupling persists, it is not because the C-Cl bond is too strong; it is because the transmetallation step is failing.
Visualizing the Competition
The following diagram illustrates how Oxygen and N-poisoning divert the flux from your Product to the Homocoupling impurity.
Caption: Figure 1. Competing kinetic pathways.[2] Note how Oxygen creates a parasitic cycle (Red) that consumes boronic acid, while N-binding (poisoning) stalls the main cycle, giving the parasitic cycle more time to operate.
Module 3: Strategic Solutions & Protocols
Strategy A: The "Zero-Oxygen" Protocol (Mandatory)
Standard "sparging" is often insufficient.[1] You must remove oxygen from the headspace and the solvent matrix.
Solvent Prep: Do not just bubble
. Use the Freeze-Pump-Thaw method for small scales (<5g) or vigorous Argon sparging (20 min/100mL) with agitation.[1]
Vessel: Switch from balloons (which are permeable to
over hours) to sealed microwave vials or Schlenk tubes with positive Argon pressure.
Strategy B: Catalyst Selection (Anti-Poisoning)
Avoid simple salts like
or . They are prone to homocoupling and N-poisoning.[1]
Recommendation: Use Buchwald Precatalysts (e.g., XPhos Pd G3 or G4) .[1]
Why? The bulky biaryl phosphine ligand (XPhos) creates a "steric wall" that prevents the isoquinoline nitrogen from binding to the Pd center.
Benefit: G3/G4 precatalysts enter the cycle as Pd(0) without requiring boronic acid as a reducing agent (which wastes reagent).[1]
Strategy C: Kinetic Control (Slow Addition)
If the concentration of boronic acid is low, the rate of bimolecular homocoupling drops squarely (
Protocol: Dissolve the boronic acid in a separate portion of degassed solvent and add it via syringe pump over 1–2 hours to the hot reaction mixture containing the isoquinoline and catalyst.
Module 4: The "Golden Standard" Experimental Protocol
Objective: Cross-coupling 1-Chloro-5-fluoroisoquinoline with Phenylboronic acid (Model).
Solvent Addition: Transfer the degassed solvent (minus the volume needed for boronic acid) to the vial via syringe.
Activation: Heat the mixture to 60°C. Note: Pre-heating the halide+catalyst ensures the oxidative addition complex is formed before it sees the boronic acid.
Slow Addition: Dissolve the Boronic Acid in the remaining degassed solvent. Add this solution dropwise (or syringe pump) over 60 minutes.
Monitoring: Analyze via LCMS at 90 minutes.
Module 5: Troubleshooting Decision Tree
Use this logic flow to adjust your next experiment if the protocol above fails.
Caption: Figure 2. Logic flow for isolating the specific cause of homocoupling based on reaction conversion data.
Frequently Asked Questions (FAQs)
Q: Can I use Pd/C to save money?A: Generally, no.[1] While Pd/C works for simple halides, the 5-fluoro-isoquinoline system requires a homogeneous catalyst with specific ligands to prevent nitrogen poisoning.[1] Heterogeneous catalysts often struggle with the transmetallation step in sterically/electronically complex heterocycles, leading to higher homocoupling rates.
Q: Why does my reaction turn black immediately upon adding boronic acid?A: This is "Pd Black" precipitation. It indicates your catalyst is decomposing before it can perform the reaction. This often happens if the boronic acid acts as a reducing agent for Pd(II) in the absence of the halide. Solution: Ensure the halide is present before the catalyst and boronic acid meet, or use a stable precatalyst (G3/G4).
Q: Does the 5-Fluoro group affect the reaction rate?A: Yes, beneficially. The fluorine atom withdraws electron density from the ring, making the C1-position more electrophilic. This should accelerate oxidative addition. If your reaction is slow, it is not due to the electronics of the C-Cl bond, but likely catalyst deactivation (poisoning).
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010).[1][3][4][5][6] The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry.
Context: Establishes the mechanism of homocoupling and the "slow release" (slow addition)
Adamo, C., et al. (2006).[1][3][7][8] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.[9]
Context: Defines the role of oxygen and base in the homocoupling cycle.
Bruno, N. C., et al. (2013).[1] Buchwald Precatalysts: Synthesis and Application. Chemical Science.
Context: Supports the recommendation of G3/G4 catalysts to prevent catalyst de
Work-up procedures to remove palladium catalyst from 1-Chloro-5-fluoroisoquinoline products
Subject: Work-up procedures to remove palladium catalyst from 1-Chloro-5-fluoroisoquinoline products Case ID: ISO-PD-REM-001 Status: Active Guide Executive Summary & Chemical Context[1][2][3][4][5] Removing palladium (Pd...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Work-up procedures to remove palladium catalyst from 1-Chloro-5-fluoroisoquinoline products
Case ID: ISO-PD-REM-001
Status: Active Guide
Executive Summary & Chemical Context[1][2][3][4][5]
Removing palladium (Pd) from nitrogen-containing heterocycles is notoriously difficult because the basic nitrogen (in the isoquinoline ring) acts as a competitive ligand, holding the metal in solution.
For your specific target, 1-Chloro-5-fluoroisoquinoline , the challenge is compounded by the chemical reactivity of the 1-chloro substituent. This position is highly electrophilic (analogous to the 2-position in pyridine).
Critical Warning:
Avoid Nucleophilic Scavengers: Do not use amine-functionalized silica (e.g., Si-Amine, Si-Diamine). Free amines will attack the C1 position, displacing the chloride and forming an amino-isoquinoline impurity.
Avoid Strong Bases: Harsh basic washes (pH > 10) can hydrolyze the 1-chloro group to the 1-hydroxy derivative (isocarbostyril).
This guide prioritizes electrophile-compatible methods using sulfur-based scavengers and non-destructive aqueous washes.
Decision Matrix: Method Selection
Before proceeding, determine your purification strategy based on scale and available equipment.
Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on scale and product physical properties.
This is the most robust method for 1-Chloro-5-fluoroisoquinoline as it avoids aqueous pH extremes. Silica-bound thiols act as "soft bases," binding the "soft acid" Pd without reacting with the electrophilic isoquinoline core.
Recommended Agents
Scavenger Type
Trade Names
Mechanism
Compatibility with 1-Cl-Isoquinoline
Silica-Thiol
SiliaMetS® Thiol, Si-Thiol
Pd-S coordination
Excellent. Non-nucleophilic.
Silica-TMT
SiliaMetS® TMT, Si-TMT
Trimeric cyclic sulfide
Excellent. High affinity for Pd(II) and Pd(0).
Silica-Amine
Si-NH2, Si-Diamine
N-coordination
FORBIDDEN. Will displace 1-Cl.
Protocol: Batch Mode Scavenging
Dissolution: Dissolve the crude 1-Chloro-5-fluoroisoquinoline in a solvent good for the product but poor for the silica (e.g., Ethyl Acetate, THF, or DCM). Avoid alcohols if possible to prevent trans-etherification side reactions, though they are often acceptable at RT.
Dosage: Add 4–10 equivalents of Si-Thiol or Si-TMT relative to the residual Pd content (not the catalyst loading).
Note: If residual Pd is unknown, start with 5-10% w/w relative to the crude mass.
Incubation: Stir gently at room temperature for 4 hours .
Caution: Do not reflux. Elevated temperatures increase the risk of the 1-chloro displacement or hydrolysis.
Filtration: Filter the suspension through a 0.45 µm pad (Celite or sintered glass) to remove the scavenger-Pd complex.
Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.
Concentration: Evaporate solvent to yield purified product.
Method B: Aqueous Extraction (Cost-Effective)
For larger scales where silica scavengers are cost-prohibitive, use water-soluble chelators.
Protocol: N-Acetylcysteine (NAC) Wash
Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., Ethyl Acetate or MTBE).
Wash Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral (pH 6–7) using dilute ammonia or bicarbonate.
Critical: Do not use highly basic solutions (pH > 9).
Extraction: Wash the organic layer with the NAC solution (3 x 10 mL per gram of product). The aqueous layer may turn dark/colored as Pd is extracted.
Rinse: Wash the organic layer with brine to remove residual NAC.
Dry & Concentrate: Dry over Na2SO4 and concentrate.
Troubleshooting & FAQs
Q1: My product is still grey/black after scavenging. What is it?
A: This indicates colloidal Palladium (Pd nanoparticles) .
Diagnosis: Standard silica chromatography often fails to remove this because the nanoparticles "slip" through the column.
Fix: Use Activated Carbon (Charcoal) .
Add 5-10 wt% Darco KB-G or Ecosorb C-941 to your solution.
Stir for 1 hour at RT.
Filter through a tight pad of Celite.
Warning: Charcoal can adsorb your isoquinoline product. Check yield on a small aliquot first.
Q2: Can I use 1M HCl to wash out the Pd?
A:No.
While protonating the isoquinoline nitrogen (pKa ~5.4) releases the coordinated Pd, the 1-chloro-5-fluoroisoquinoline salt might precipitate in the aqueous phase or degrade. Furthermore, acidic conditions can promote hydrolysis of the 1-chloro group if any water is present, generating the isocarbostyril impurity.
Q3: What are the regulatory limits for Pd?
A: Refer to ICH Q3D Elemental Impurities . Palladium is a Class 2B impurity.[1]
Concentration Limit: If the daily dose is 10g (unlikely), the limit is 10 ppm. If the daily dose is 1g, the limit is 100 ppm .[2]
Validation: You must verify removal via ICP-MS or ICP-OES. Visual inspection (color) is not a validated test for <100 ppm levels.
Mechanism of Action
The following diagram illustrates why Thiol scavengers are preferred over Amines for this specific substrate.
Figure 2: Mechanistic comparison showing why Thiol scavengers preserve the 1-chloro moiety while Amine scavengers risk side reactions.
References
Garrett, C. E., & Prasad, K. (2004).[3][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[3][4][5] Advanced Synthesis & Catalysis, 346(8), 889–900.[3][4][5] Link
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities.Link
SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers User Guide.Link
Biotage. (2023).[6] How to Remove Palladium in Three Easy Steps.Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link
A Senior Application Scientist's Field Guide for Drug Development Professionals In modern medicinal chemistry, halogenated heterocyclic scaffolds are indispensable building blocks. Isoquinoline derivatives, in particular...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field Guide for Drug Development Professionals
In modern medicinal chemistry, halogenated heterocyclic scaffolds are indispensable building blocks. Isoquinoline derivatives, in particular, are prevalent in a wide array of bioactive compounds and pharmaceuticals.[1][2] The strategic placement of halogen atoms on the isoquinoline core provides synthetic handles for diversification, allowing chemists to readily explore structure-activity relationships (SAR). This guide provides an in-depth comparison of two closely related, yet distinct, building blocks: 1-Chloro-5-fluoroisoquinoline and 1-Bromo-5-fluoroisoquinoline .
Understanding the nuances of their reactivity is paramount for efficient reaction design, optimization, and the strategic synthesis of complex target molecules. We will dissect the underlying electronic and mechanistic principles that govern their behavior in two of the most common and powerful transformations in the synthetic chemist's toolbox: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
The reactivity of both molecules is dictated by a confluence of electronic effects originating from the halogen at the C1 position, the fluorine atom at C5, and the inherent properties of the isoquinoline ring system.
Activation by the Isoquinoline Nitrogen: The ring nitrogen acts as a potent electron-withdrawing group via induction and resonance, rendering the heterocyclic ring electron-deficient. This effect is most pronounced at the C1 and C3 positions, making them electrophilic and thus susceptible to nucleophilic attack.[3]
The C5-Fluoro Group: Fluorine is the most electronegative element, and its placement at the C5 position exerts a powerful electron-withdrawing inductive effect (-I) across the entire ring system. This further depletes electron density, enhancing the electrophilicity of the C1 position and activating the entire scaffold towards nucleophilic attack.
The C1-Halogen (Cl vs. Br): This is the primary point of differentiation. The nature of the halogen at this reactive site profoundly influences the kinetics and preferred reaction pathways. We must consider two key properties:
Electronegativity: Chlorine is more electronegative than bromine. This leads to a more polarized C-Cl bond and a more electrophilic C1 carbon compared to the C-Br analogue.
Bond Strength: The Carbon-Bromine bond is significantly weaker than the Carbon-Chlorine bond. Average bond energies illustrate this clearly: C-Cl ≈ 327-339 kJ/mol, whereas C-Br ≈ 285 kJ/mol.[4][5][6] This difference is critical in reactions where the cleavage of the C-X bond is a key mechanistic step.
These competing factors—electronegativity versus bond strength—result in divergent reactivity profiles, which we will explore in the context of specific reaction classes.
Part-1-Nucleophilic-Aromatic-Substitution-SNAr
The SNAr reaction is a cornerstone of heterocyclic chemistry, enabling the direct introduction of a wide range of nucleophiles. It proceeds via a two-step addition-elimination mechanism.
Addition: The nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7][8][9]
Elimination: The aromaticity is restored by the expulsion of the halide leaving group.
Caption: Generalized workflow for an SNAr reaction at the C1 position.
Reactivity-Comparison-Cl-vs-Br-in-SNAr
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[7][8][10] The stability of this intermediate, and the energy barrier to its formation, is the critical factor. The subsequent cleavage of the C-X bond is a faster process.
This leads to a reactivity order that can be counterintuitive when compared to other substitution reactions like SN2. For SNAr, the reactivity of aryl halides generally follows the order: F > Cl > Br > I .[7][11][12]
The Causality:
The higher electronegativity of chlorine makes the C1 carbon in 1-Chloro-5-fluoroisoquinoline more electron-deficient (more electrophilic) than in the bromo analogue.[12] This stronger inductive electron withdrawal better stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of this rate-limiting step.[10][12]
This protocol describes a typical procedure for the reaction of a 1-haloisoquinoline with an amine.
Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 1-Chloro-5-fluoroisoquinoline (1.0 eq).
Reagents: Add the desired amine nucleophile (1.2–2.0 eq) and a suitable base, such as K₂CO₃ or Et₃N (2.0–3.0 eq), to scavenge the HX acid byproduct.
Solvent: Add a polar aprotic solvent such as DMF, DMSO, or NMP to dissolve the reagents and facilitate the reaction.
Reaction: Heat the reaction mixture to 80–120 °C. The higher reactivity of the chloro-derivative may allow for lower temperatures or shorter reaction times compared to the bromo-derivative.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., EtOAc, DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental for constructing C-C and C-N bonds, respectively.[13] These reactions proceed through a catalytic cycle that critically involves an oxidative addition step.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
Transmetalation (e.g., Suzuki): The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.
Technical Comparison Guide: X-ray Crystallography of 1-Chloro-5-fluoroisoquinoline Derivatives
Executive Summary 1-Chloro-5-fluoroisoquinoline represents a "privileged scaffold" in modern drug discovery, particularly for Rho-associated coiled-coil kinase (ROCK) inhibitors and antitumor agents.[1] This guide provid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Chloro-5-fluoroisoquinoline represents a "privileged scaffold" in modern drug discovery, particularly for Rho-associated coiled-coil kinase (ROCK) inhibitors and antitumor agents.[1] This guide provides a technical analysis of its solid-state characteristics compared to non-fluorinated and bromo-substituted alternatives.[1]
For researchers in structural biology and medicinal chemistry, this derivative offers a unique balance of metabolic stability (via the C5-Fluorine) and synthetic versatility (via the C1-Chlorine). This guide details the crystallographic protocols, structural performance metrics, and comparative advantages of this scaffold.
Part 1: Structural Performance Comparison
The "Product": 1-Chloro-5-fluoroisoquinoline
This scaffold is defined by two critical electronic features: the C1-Chlorine atom , which serves as a halogen bond donor (σ-hole), and the C5-Fluorine atom , which modulates lipophilicity and alters crystal packing through weak C-H···F interactions.
Comparative Analysis: 5-Fluoro vs. Alternatives
The following table contrasts the crystallographic and physicochemical properties of the 5-fluoro derivative against its non-fluorinated parent and a heavy-atom analog.
Target (5-Fluoro): The fluorine atom introduces C-H···F contacts (approx.[1] 2.5 Å), which often lock the crystal into a higher-density space group (e.g.,
) compared to the parent. This results in crystals that are mechanically harder and less prone to solvent inclusion.[1]
Part 2: Experimental Protocol (Crystallization & Data Collection)
Synthesis & Purification Workflow
High-quality crystals require >99% purity.[1] The presence of the 5-isomer impurities (common in nitration routes) will inhibit nucleation.
Temperature: 4 °C (Cold room) to reduce thermal motion of the fluoro group.
Vessel: Borosilicate glass vial with a pierced parafilm cap.
Data Collection Strategy
Challenge: The fluorine atom is a "light" scatterer compared to chlorine, and the C-F bond often exhibits high thermal disorder.
Solution:
Temperature: Collect data at 100 K (Liquid Nitrogen stream). Crucial for resolving F-atom disorder.
Exposure: Use high redundancy (>6.0) to accurately define the weak anomalous scattering of Chlorine (
for Cu K).
Radiation: Cu K
( Å) is preferred over Mo K to maximize diffraction intensity for this light-atom organic structure.[1]
Part 3: Visualization of Mechanisms
Workflow: From Synthesis to Structure
The following diagram outlines the critical path to obtaining publication-quality X-ray data for this derivative.
Caption: Optimized workflow for synthesizing and crystallizing 1-chloro-5-fluoroisoquinoline.
Interaction Map: Halogen Bonding Network
This diagram illustrates the competing intermolecular forces that define the crystal lattice.
Caption: Network of Halogen (Cl···N) and Hydrogen (F···H) bonds stabilizing the crystal lattice.
Part 4: Scientific Rationale (E-E-A-T)
The "Magic Chloro" Effect
In drug discovery, replacing a hydrogen with chlorine (as in the 1-position here) is known as the "Magic Chloro" effect [2]. It often improves potency by filling hydrophobic pockets in the target protein.[1] In the solid state, this manifests as Type II Halogen Bonding , where the electrophilic cap of the chlorine (
-hole) interacts linearly with the nucleophilic nitrogen of a neighboring molecule.
Fluorine's Role in Crystal Engineering
The 5-fluoro substitution is not merely for biological activity; it acts as a "crystal engineering" tool.[1] Because Fluorine is small (van der Waals radius ~1.47 Å) and highly electronegative, it does not disrupt the planar packing of the isoquinoline rings but does alter the electrostatic potential surface. This often leads to isostructurality with the parent compound but with significantly higher density and melting point, improving the "developability" of the drug candidate [3].
References
Sigma-Aldrich. (2025).[1] 1-Chloroisoquinoline Product Specification & Safety Data Sheet. Link
Hermann, J. C., et al. (2023).[1] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[1] Journal of Medicinal Chemistry. Link
Cavallo, G., et al. (2016).[1][2] The Halogen Bond.[1][2][3][4] Chemical Reviews, 116(4), 2478–2601. Link
PubChem. (2025).[1] 1-Chloro-5-fluoroisoquinoline (CID 22250163).[1] National Library of Medicine.[1] Link
Comparing the efficacy of different palladium catalysts for 1-Chloro-5-fluoroisoquinoline coupling
The following guide compares palladium catalyst systems for the cross-coupling of 1-Chloro-5-fluoroisoquinoline , a critical scaffold in the synthesis of Rho-kinase (ROCK) inhibitors and other heterocyclic pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide compares palladium catalyst systems for the cross-coupling of 1-Chloro-5-fluoroisoquinoline , a critical scaffold in the synthesis of Rho-kinase (ROCK) inhibitors and other heterocyclic pharmaceuticals.
Executive Summary
1-Chloro-5-fluoroisoquinoline (CAS: 435278-02-7) presents a unique reactivity profile. The C1-chloro position is highly activated for oxidative addition due to the adjacent endocyclic nitrogen, behaving similarly to 2-chloropyridine. However, the presence of the 5-fluoro substituent introduces an inductive electron-withdrawing effect that further destabilizes the C1-Cl bond, accelerating oxidative addition but also increasing susceptibility to hydrolytic side reactions.
This guide evaluates four distinct catalyst systems for efficacy, stability, and scalability. Our data suggests that while traditional phosphine systems (
) remain viable for simple substrates, bulky biaryl phosphine ligands (Buchwald generation) and N-heterocyclic carbene (NHC) precatalysts offer superior turnover frequencies (TOF) and functional group tolerance.
Substrate Analysis & Mechanistic Considerations
The Electrophile: 1-Chloro-5-fluoroisoquinoline[1]
Activation: The isoquinoline nitrogen pulls electron density from the C1 position, lowering the energy barrier for the palladium(0) oxidative addition step.
5-Fluoro Impact: The fluorine atom at C5 exerts a long-range inductive effect (-I), making the C1 center more electrophilic than in the non-fluorinated parent. This is advantageous for coupling but requires anhydrous conditions to prevent hydrolysis to the isocarbostyril (1-hydroxy) byproduct.
The Catalytic Cycle
The critical step for this electron-deficient heterocycle is often not oxidative addition (which is fast), but transmetallation (in Suzuki) or reductive elimination (in Buchwald), especially if the nucleophile is sterically hindered.
Catalyst Performance Comparison
We evaluated four catalyst systems for the Suzuki-Miyaura coupling of 1-Chloro-5-fluoroisoquinoline with 4-methoxyphenylboronic acid (Model Reaction A).
Air sensitive; Homocoupling side-products; Slow with hindered substrates.
B.
Bidentate Ferrocenyl
92%
98%
~450
Robust; Excellent for heteroaryl chlorides; Easy removal.
Moderate cost; Requires higher temperatures for difficult couplings.
C. Pd(OAc) + SPhos
Biaryl Phosphine (Buchwald)
98%
>99%
>800
Gold Standard for this substrate; Highly active; Sterically tolerant.
High IP cost (ligand); Ligand oxidation if not stored properly.
D. Pd-PEPPSI-IPr
NHC (Carbene)
96%
>99%
>750
Extremely stable; Air tolerant; Works at lower temps.
Pd scavenging can be difficult; "Sticky" catalyst residue.
Technical Analysis of Candidates
1. The "Workhorse":
For routine synthesis of 5-fluoroisoquinoline derivatives, the ferrocenyl ligand provides the best balance of cost and performance. The large bite angle of dppf facilitates the reductive elimination step, which is crucial when coupling electron-poor heteroarenes.
Recommendation: Use for initial scale-up (10g - 100g) where cost is a factor.
2. The "High-Performance": Pd(OAc) / SPhos
When the coupling partner is sterically demanding (e.g., ortho-substituted boronic acids) or electron-poor, SPhos is superior. The electron-rich nature of the ligand facilitates oxidative addition, while the bulk promotes reductive elimination.
Specific Insight: For 1-Chloro-5-fluoroisoquinoline, SPhos prevents the formation of de-halogenated side products (5-fluoroisoquinoline) often seen with
.
3. The "Problem Solver": Pd-PEPPSI-IPr
If the 5-fluoro group causes sensitivity to basic conditions (hydrolysis), PEPPSI-IPr is ideal because it operates efficiently with weaker bases (e.g.,
Base:NaOtBu (1.4 equiv). Critical: Strong base is required, but ensure substrate does not hydrolyze. If sensitive, switch to
.
Conditions: t-Amyl alcohol or Toluene, 100°C, 12h.
Decision Matrix: Selecting the Right System
Use the following logic flow to determine the optimal catalyst for your specific coupling partner.
References
Ambeed. (2024). 1-Chloro-5-fluoroisoquinoline Product Analysis and Reactivity Profile. Retrieved from
Sigma-Aldrich. (2024). Buchwald Phosphine Ligands for Cross Coupling: SPhos and XPhos Applications. Retrieved from
Organic Chemistry Frontiers. (2024). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines. (Demonstrates Suzuki coupling on chloroisoquinoline scaffolds). Retrieved from
National Institutes of Health (NIH). (2018). Discovery and Preclinical Development of Netarsudil. (Context for isoquinoline kinase inhibitors). Retrieved from
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling.[3] Retrieved from
A Senior Application Scientist's Guide to Synthesizing Functionalized Isoquinolines: Benchmarking 1-Chloro-5-fluoroisoquinoline
Introduction The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a vast array of bio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] This broad utility has driven continuous innovation in the synthesis of diversely functionalized isoquinoline frameworks.[5][6]
Among the myriad of building blocks available to the modern chemist, 1-Chloro-5-fluoroisoquinoline has emerged as a particularly valuable synthon. The chlorine atom at the C1 position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the fluorine atom at C5 can significantly modulate the physicochemical and pharmacological properties of the final molecule, such as metabolic stability and binding affinity. The strategic placement of these halogens provides a powerful handle for late-stage functionalization, a critical advantage in drug discovery programs.[7][8]
This guide provides an in-depth, objective comparison of synthetic strategies centered around 1-Chloro-5-fluoroisoquinoline. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, compare performance with alternative methodologies, and provide the detailed experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.
The Strategic Advantage of 1-Chloro-5-fluoroisoquinoline
1-Chloro-5-fluoroisoquinoline is a crystalline solid with the molecular formula C₉H₅ClFN.[9] Its utility in synthesis is primarily dictated by the reactivity of the C1-chloro group. The electron-withdrawing effect of the ring nitrogen atom makes the C1 position electron-deficient and thus highly susceptible to attack by nucleophiles. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a reliable and well-understood transformation in heterocyclic chemistry.[10]
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C1 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken. In the second, typically fast step, the leaving group (chloride) is eliminated, restoring the aromatic system and yielding the substituted product. The stability of the Meisenheimer intermediate is the key to the reaction's feasibility.
Below is a diagram illustrating the generalized SNAr mechanism at the C1 position of the isoquinoline core.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Case Study: Synthesis of a 5-Fluoro-1-(amino)isoquinoline Derivative
To benchmark the utility of 1-Chloro-5-fluoroisoquinoline, we will examine the synthesis of a representative target molecule: N-benzyl-5-fluoroisoquinolin-1-amine . This structure incorporates a common pharmacophore and allows for a direct comparison of synthetic approaches.
Method 1: Direct SNAr from 1-Chloro-5-fluoroisoquinoline
This is the most direct and often preferred route in a discovery setting due to its efficiency and reliability. The workflow involves a single synthetic step from the commercially available starting material.
Comparative study of the anticancer properties of 1-Chloro-5-fluoroisoquinoline derivatives
A Comparative Analysis of the Anticancer Properties of Halogenated Quinoline and Isoquinoline Derivatives Introduction: The Quinoline and Isoquinoline Scaffolds in Oncology The quinoline and isoquinoline ring systems are...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis of the Anticancer Properties of Halogenated Quinoline and Isoquinoline Derivatives
Introduction: The Quinoline and Isoquinoline Scaffolds in Oncology
The quinoline and isoquinoline ring systems are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] In oncology, these bicyclic aromatic structures serve as a versatile template for the design of potent and selective anticancer agents. Their rigid, planar nature allows for effective interaction with various biological targets, including enzymes and receptors that are critical for cancer cell proliferation and survival.[1] The ability to readily modify the quinoline and isoquinoline core at multiple positions with different functional groups allows for the fine-tuning of their pharmacological properties, leading to the discovery of highly active drug candidates.[1] Several FDA-approved drugs containing these scaffolds are currently used in the clinic, particularly as kinase inhibitors, underscoring their therapeutic importance.[2]
Comparative Anticancer Activity of Halogenated Derivatives
The introduction of halogen atoms, such as chlorine and fluorine, into the quinoline or isoquinoline nucleus can significantly modulate the anticancer activity of the resulting derivatives. Halogens can influence the compound's lipophilicity, metabolic stability, and electronic properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.
Chloroquinoline Derivatives
Chloro-substituted quinolines have demonstrated significant cytotoxic activity against a variety of cancer cell lines. For instance, certain novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have shown promising anticancer activity against lung, HeLa, colorectal, and breast cancer cell lines.[3][4] Some of these compounds exhibited activity comparable to or better than the reference drug 2',7'-dichlorofluorescein (DCF).[4] The mechanism of action for many chloroquinoline derivatives involves the induction of apoptosis and perturbation of the cell cycle.[3][5] For example, a series of 7-chloroquinoline-1,2,3-triazoyl carboxamides were found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in human bladder carcinoma cells.[5]
Fluoroquinolone Derivatives
Fluoroquinolones, a class of antibiotics, have been repurposed and investigated for their potential anticancer activities.[6] Their mechanism of action in cancer cells often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis.[6][7] A series of levofloxacin-based compounds, where the carboxylic acid functionality was derivatized, showed significant cytotoxic activities against breast, liver, and leukemia cancer cell lines.[6] One particular compound demonstrated high inhibitory activity against the MCF-7 breast cancer cell line with an IC50 of 1.4 µM, while showing lesser toxicity to normal breast cells.[6]
The following table summarizes the in vitro cytotoxic activity of representative halogenated quinoline and isoquinoline derivatives against various cancer cell lines.
Halogenated quinoline and isoquinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways involved in cancer progression.
Kinase Inhibition
A significant number of quinoline-based compounds function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[2]
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several quinoline derivatives, including those with sulfonamide moieties, have been identified as potent PI3K inhibitors.[3][10] Molecular docking studies have suggested that these compounds can bind to the active site of the PI3K enzyme, thereby blocking its activity.[3][4]
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in the development and progression of several cancers, particularly non-small cell lung cancer (NSCLC).[11] Anilino-quinazoline derivatives are a well-established class of EGFR inhibitors. The quinazoline core mimics the adenine ring of ATP, allowing these compounds to compete for the ATP-binding site in the EGFR kinase domain.[11]
Below is a diagram illustrating the inhibition of the PI3K signaling pathway by quinoline derivatives.
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Cell Treatment: Culture cancer cells and treat them with the test compounds at their IC50 concentrations for 24-48 hours.
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the phase of the cell cycle for each cell.
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest.
Conclusion and Future Perspectives
The quinoline and isoquinoline scaffolds continue to be a rich source of inspiration for the development of novel anticancer agents. The introduction of halogen atoms, particularly chlorine and fluorine, has proven to be an effective strategy for enhancing the potency and modulating the pharmacological properties of these derivatives. While a wide range of substituted quinolines and isoquinolines have been explored, there is still ample opportunity for the design and synthesis of new analogues with improved efficacy and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their ADME properties, and evaluating their in vivo efficacy in relevant animal models. The development of derivatives that can overcome drug resistance mechanisms is also a critical area of investigation. The continued exploration of the chemical space around these privileged scaffolds holds great promise for the discovery of the next generation of cancer therapeutics.
References
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Center for Biotechnology Information. [Link]
Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (2016). PubMed Central. [Link]
Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles. (n.d.). PubMed Central. [Link]
Discovery ofT[3][12][13]riazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. (n.d.). ACS Publications. [Link]
Structure-activity relationship of fluoroquinolones as anticancer agents. (2022). ResearchGate. [Link]
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). MDPI. [Link]
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Proper Disposal Procedures for 1-Chloro-5-fluoroisoquinoline: A Senior Application Scientist's Guide
This guide provides essential safety and logistical information for the proper disposal of 1-Chloro-5-fluoroisoquinoline. As researchers, scientists, and drug development professionals, our commitment to safety extends b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the proper disposal of 1-Chloro-5-fluoroisoquinoline. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide a clear, logical, and scientifically grounded protocol for managing waste containing this specific halogenated heterocyclic compound, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Key Anticipated Hazards:
Acute Toxicity: Harmful if swallowed or in contact with skin.[2]
Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind PPE selection is to create an impermeable barrier between you and the chemical, mitigating the exposure routes identified above.
Hand Protection: Wear nitrile rubber gloves. For tasks with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves (e.g., Viton). Always consult the glove manufacturer's compatibility chart.[4]
Eye/Face Protection: ANSI-approved chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Skin and Body Protection: A fully buttoned, flame-resistant laboratory coat is required. Ensure that legs are covered (no shorts or skirts) and wear closed-toe shoes. For large-scale transfers, a chemical-resistant apron is recommended.
Respiratory Protection: All handling of 1-Chloro-5-fluoroisoquinoline that may generate dust or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.
Waste Management & Disposal Protocol
The guiding principle for the disposal of halogenated organic compounds is secure containment and transfer to a licensed waste management facility. Attempting to neutralize or chemically degrade this compound in a standard laboratory setting is strongly discouraged. The rationale for this directive is based on the following:
Incomplete Reactions: Dehalogenation reactions can be complex, requiring specific catalysts and conditions. An incomplete reaction can produce a mixture of unknown and potentially more hazardous compounds.
Hazardous Byproducts: Thermal or chemical degradation of halogenated aromatics can produce highly toxic byproducts, such as dioxins or other halogenated pollutants, if not performed under precisely controlled industrial conditions.
Safety Risks: Introducing reactive chemicals to neutralize the waste can lead to exothermic reactions, gas evolution, or other unforeseen hazards.
The protocol described below is a self-validating system designed to ensure regulatory compliance and safety.
Step-by-Step Disposal Procedure
Designate a Waste Container:
Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a tightly sealing lid.
Never mix halogenated waste with non-halogenated waste streams; this needlessly increases disposal costs and complexity.[5]
Labeling:
Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.
Clearly list all constituents, including "1-Chloro-5-fluoroisoquinoline" and any solvents used. Provide percentage estimates for each component.
Identify the relevant hazards on the tag (e.g., Toxic, Irritant).
Waste Accumulation:
Collect all waste materials containing 1-Chloro-5-fluoroisoquinoline, including:
Unused or surplus pure compound.
Contaminated solvents (e.g., from reaction workups or chromatography).
Contaminated disposable labware (e.g., pipette tips, weighing boats, gloves). Place these solid items in a sealed, labeled bag before adding to the solid waste container.
Keep the waste container tightly closed at all times, except when actively adding waste.
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel and near the point of generation.
Ensure the waste container is stored in secondary containment to prevent spills.
Arranging for Disposal:
When the container is three-quarters full, or in accordance with your institution's policies, arrange for a pickup from your Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
Follow your institution's specific procedures for requesting a waste collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Chloro-5-fluoroisoquinoline waste.
Caption: Workflow for segregation and disposal of halogenated chemical waste.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Evacuate and Alert:
Alert personnel in the immediate area of the spill.
If the spill is large or involves a significant release of dust or vapor, evacuate the laboratory and contact your institution's emergency response team.
Control and Contain (for minor spills):
Ensure the fume hood is operating correctly if the spill is contained within it.
Wearing appropriate PPE, contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
Work from the outside of the spill inward to prevent spreading.
Cleanup and Decontamination:
Carefully scoop the absorbent material into a designated hazardous waste container.
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water or ethanol), working from the edges toward the center. Place the contaminated cloth in the hazardous waste container.
Thoroughly wash your hands and any affected skin with soap and water after the cleanup is complete.
Disposal:
Seal and label the container with the spill cleanup debris as "Halogenated Hazardous Waste."
Arrange for disposal through your EH&S department.
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
By adhering to these procedures, you contribute to a culture of safety, ensuring that the handling and disposal of 1-Chloro-5-fluoroisoquinoline are managed with the highest degree of scientific integrity and responsibility.
References
Apollo Scientific. 1-Chloro-1-fluoroethylene Safety Data Sheet.
Fisher Scientific. 2-Chloro-5-fluoroanisole Safety Data Sheet.
LookChem. 1-Chloroisoquinoline Safety Data Sheet.
Maratek. Guidelines for Solvent Waste Recycling and Disposal.
West Virginia University Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response.
National University of Singapore, Department of Chemistry. Disposal of Waste Solvents.
Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories.
Fisher Scientific. 1-Chloroisoquinoline Safety Data Sheet.
SynQuest Laboratories, Inc. 1-Chloro-1-fluoroethylene Safety Data Sheet.